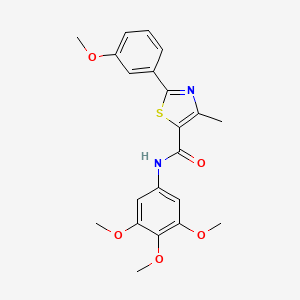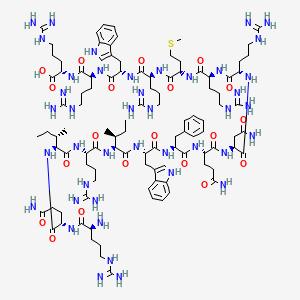
2-Fluorobenzyl olaparib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobenzyl olaparib-d4: is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of olaparib, a well-known poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the drug, making it a valuable tool in drug development and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzyl olaparib-d4 involves multiple steps, starting with the preparation of key intermediates. One of the primary methods includes the use of phthalhydrazide to construct the phthalazinone moiety, followed by a Negishi coupling reaction to introduce the fluorobenzyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of less toxic reagents and improved yields to ensure cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzyl olaparib-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
2-Fluorobenzyl olaparib-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of olaparib.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of olaparib derivatives.
Industry: Employed in the large-scale production of deuterium-labeled drugs for research purposes
Mechanism of Action
The mechanism of action of 2-Fluorobenzyl olaparib-d4 is similar to that of olaparib. It inhibits poly (ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair. By inhibiting these enzymes, the compound induces synthetic lethality in cancer cells with deficient homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations .
Comparison with Similar Compounds
Olaparib: The parent compound, a PARP inhibitor used in cancer treatment.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness: 2-Fluorobenzyl olaparib-d4 is unique due to its deuterium labeling, which can enhance the pharmacokinetic and metabolic profiles of the drug. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C24H23FN4O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[[2-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-21-16(14-20-17-5-1-2-6-18(17)22(30)27-26-20)4-3-7-19(21)24(32)29-12-10-28(11-13-29)23(31)15-8-9-15/h1-7,15H,8-14H2,(H,27,30)/i8D2,9D2 |
InChI Key |
OXEZBBMVOZEGNT-LZMSFWOYSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54)[2H] |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)




![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)

![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)
